molecular formula C12H6BrCl2F2NO2S B13484543 (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Cat. No.: B13484543
M. Wt: 417.1 g/mol
InChI Key: OFWSFZZQJSDDHK-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a complex organic compound that features a bromopyridine moiety, a dichlorothiophene ring, and a difluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine and dichlorothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is unique due to its combination of bromopyridine, dichlorothiophene, and difluoroacetate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H6BrCl2F2NO2S

Molecular Weight

417.1 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

InChI

InChI=1S/C12H6BrCl2F2NO2S/c13-8-3-1-2-6(18-8)5-20-11(19)12(16,17)7-4-9(14)21-10(7)15/h1-4H,5H2

InChI Key

OFWSFZZQJSDDHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F

Origin of Product

United States

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